

# Application Notes and Protocols for Electrostatic Collection of Charged Polonium-218 Progeny

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Compound of Interest		
Compound Name:	Polonium-218	
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### Introduction

**Polonium-218** (Po-218) is a critical, short-lived alpha-emitting progeny of Radon-222 (Rn-222). The ability to efficiently collect and quantify Po-218 is paramount in various fields, including environmental monitoring, health physics, and nuclear medicine. A significant characteristic of Po-218 formed from the alpha decay of Rn-222 is that approximately 88% of the newly formed atoms carry a positive charge.[1][2][3] This property allows for their collection from an air or gas stream onto a negatively charged surface through the application of an electrostatic field. This document provides detailed application notes and protocols for the electrostatic collection and subsequent alpha spectrometric analysis of charged Po-218 progeny.

# **Principle of Electrostatic Collection**

The electrostatic collection method is predicated on the migration of charged particles under the influence of an electric field. Following its generation from the alpha decay of Rn-222, the positively charged Po-218 ion is drawn towards a collection electrode, typically a detector or a sample planchet, held at a negative potential. The efficiency of this collection is influenced by several factors, including the strength of the electric field, the presence of neutralizing agents in the gas (such as water vapor), and the gas flow rate.[4] By controlling these parameters, a high collection efficiency can be achieved, enabling sensitive and accurate quantification of Po-218.



# **Factors Influencing Collection Efficiency**

Several environmental and experimental parameters can significantly impact the efficiency of electrostatic collection of Po-218. Understanding and controlling these factors is crucial for obtaining reproducible and accurate results.

- Electric Field Strength: A higher potential difference between the electrodes generally leads to a stronger electric field, resulting in a greater collection efficiency.[4] However, at very high potentials, the collection efficiency may saturate.[4][5]
- Relative Humidity: Water vapor in the air can neutralize the positively charged Po-218 ions, thereby reducing the collection efficiency.[4][6] Therefore, maintaining a low relative humidity in the collection chamber is essential for optimal performance. The collection efficiency of Po-218 ions at a relative humidity of 1% can be significantly higher than at a relative humidity of over 10%.[5][6]
- Neutralization Rate: The presence of trace gases and radicals can also lead to the neutralization of Po-218 ions, diminishing the collection efficiency. The rate of neutralization is a critical factor to consider in experimental design.[2][4]
- Gas Flow Rate: In systems where air is actively drawn through the collection chamber, the
  flow rate affects the residence time of the Po-218 ions within the electric field. Slower flow
  rates generally result in higher collection efficiencies. For example, at volumetric flow rates of
  1.5-2 cubic meters per minute (CMM), a collection efficiency of 21±2% was observed, which
  increased to 55±5% at a slower rate of 0.5 CMM.[7]

## **Data Presentation**

The following tables summarize the simulated collection efficiency of Po-218 under various experimental conditions. This data is derived from modeling studies of hemispherical internal cells of radon monitors.

Table 1: Po-218 Collection Efficiency as a Function of Electric Field Gradient and Cell Wall Potential[4][6]



Cell Wall Potential (V)	Electric Field Gradient (V/cm)	Maximum Collection Efficiency
1000	-9.0 to -47.5	0.573 to 0.909
2000	-9.7 to -48.0	0.753 to 0.958
3000	-10.5 to -49.0	0.827 to 0.979
4000	-11.5 to -50.0	0.867 to 0.986
5000	-12.5 to -51.0	0.892 to 0.989
6000	-13.5 to -52.0	0.909 to 0.991

Conditions: Temperature =  $27 \, ^{\circ}$ C, Pressure =  $0.1 \, \text{MPa}$ , Relative Humidity = 10%, Po-218 ion mobility =  $1.92 \, \text{cm}^2$ /(Vs)

Table 2: Po-218 Collection Efficiency at Different Relative Humidities[3]

Material of Upper Surface of Hemispherical Cell	Collection Efficiency (%) (RH = 1%)	Collection Efficiency (%) (RH = 5.5%)	Collection Efficiency (%) (RH > 10%)
Plastic	85.3	70.1	62.5
Uncharged Metal	85.1	69.8	62.2
Charged Metal	82.7	66.9	59.4

Conditions: Temperature =  $27^{\circ}$ C, Pressure = 0.1 MPa, Cell Wall Voltage = 1000 V, Po-218 ion mobility = 1.92 cm<sup>2</sup>/(Vs)

# **Experimental Protocols**

This section outlines the detailed methodologies for the electrostatic collection of Po-218 and its subsequent analysis by alpha spectrometry.

## **Protocol 1: Electrostatic Collection of Polonium-218**



1. Objective: To electrostatically collect positively charged Po-218 progeny from a radon-containing atmosphere onto a collection substrate.

#### 2. Materials:

- Radon (Rn-222) source (e.g., a certified reference material or a radon emanation source).
- Electrostatic collection chamber (e.g., hemispherical or cylindrical design).
- High voltage power supply (capable of delivering a stable negative DC voltage).
- Collection substrate (e.g., stainless steel planchet, silicon detector).
- Gas handling system (valves, tubing, flow meter) for controlling the atmosphere within the chamber.
- Vacuum pump (if operating under vacuum or reduced pressure).
- · Hygrometer to monitor relative humidity.

#### 3. Procedure:

- Chamber Preparation: Ensure the electrostatic collection chamber is clean and free of any contaminants. Place the collection substrate at the designated position (cathode).
- System Assembly: Assemble the gas handling system, connecting the radon source, collection chamber, and any monitoring equipment. Ensure all connections are leak-tight.
- Atmosphere Control: Purge the chamber with a dry gas (e.g., nitrogen or dry air) to achieve a low relative humidity (<10%). Monitor the humidity using the hygrometer.
- Radon Introduction: Introduce radon gas from the source into the collection chamber. The concentration of radon will depend on the specific experimental requirements.
- Voltage Application: Apply a negative high voltage to the collection substrate. The optimal
  voltage should be determined based on the chamber geometry and desired collection
  efficiency (refer to Table 1). A typical operating voltage might be in the range of -1000 V to
  -3000 V.
- Collection Period: Allow the collection to proceed for a predetermined period. The collection time will depend on the radon concentration and the desired activity on the substrate.
- Collection Termination: Turn off the high voltage power supply.
- Sample Retrieval: Carefully remove the collection substrate from the chamber. The substrate now contains the collected Po-218 and its decay products.

# Protocol 2: Alpha Spectrometry of Collected Polonium-218

## Methodological & Application





1. Objective: To quantify the activity of Po-218 on the collection substrate using alpha spectrometry.

#### 2. Materials:

- Alpha spectrometer (including a vacuum chamber, solid-state detector, preamplifier, amplifier, and multi-channel analyzer).
- NIST-traceable alpha source for energy and efficiency calibration (e.g., a mixed nuclide source containing Am-241, Pu-239, and Cm-244).
- Collection substrate with deposited Po-218.

#### 3. Procedure:

- Spectrometer Calibration:
- Energy Calibration: Place the calibration source in the vacuum chamber and acquire a spectrum. Identify the centroids of the known alpha peaks and create a calibration curve of energy versus channel number.
- Efficiency Calibration: Using the same calibrated source, determine the counting efficiency of the detector at different energies. The efficiency is the ratio of the observed count rate to the known emission rate of the source.
- Background Measurement: Acquire a background spectrum for a duration similar to the planned sample measurement time with an empty sample holder to identify any intrinsic contamination of the detector or chamber.
- Sample Measurement:
- Place the collection substrate with the Po-218 sample into the vacuum chamber at the same geometry used for calibration.
- Evacuate the chamber to the operating pressure.
- Acquire an alpha spectrum for a sufficient duration to obtain good counting statistics for the Po-218 peak (at approximately 6.00 MeV).
- Data Analysis:
- Identify the Po-218 alpha peak in the acquired spectrum.
- Determine the net counts in the Po-218 peak by subtracting the background counts.
- Calculate the activity of Po-218 using the following formula: Activity (Bq) = (Net Counts) / (Counting Time (s) x Detector Efficiency x Alpha Emission Probability) Note: The alpha

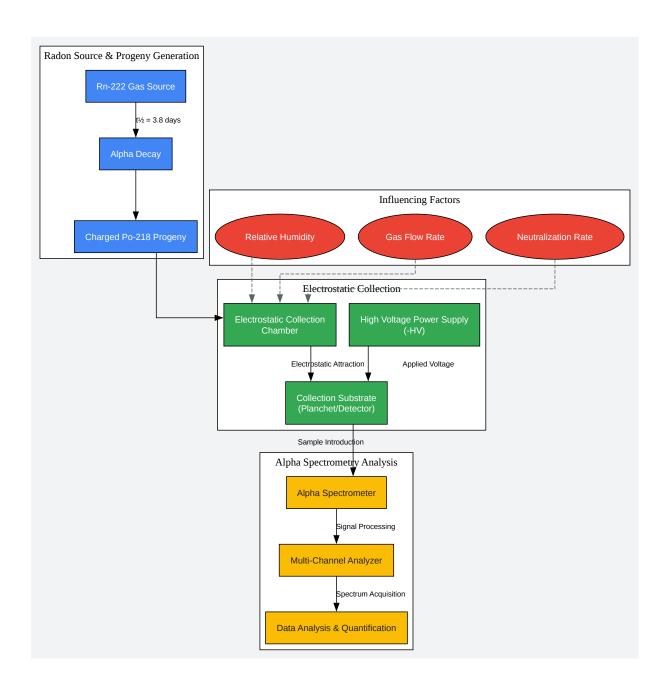


emission probability for the 6.00 MeV alpha from Po-218 is effectively 100% for this transition.

• Correct for the decay of Po-218 that occurred between the end of the collection and the midpoint of the alpha spectrometry measurement.

# **Mandatory Visualization**

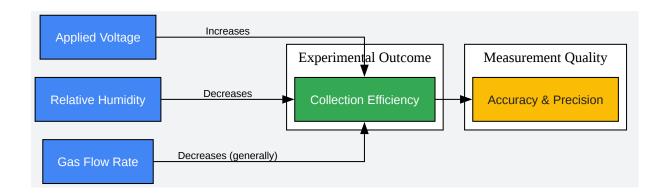




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Caption: Experimental workflow for electrostatic collection and alpha spectrometry of Po-218.





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Caption: Logical relationships influencing Po-218 collection efficiency.

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